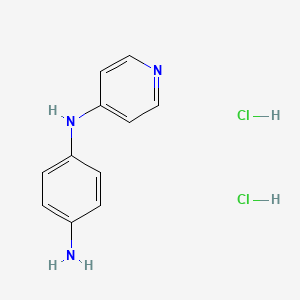
1,4-二氨基苯-N1-(吡啶-4-基)二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C11H11N3.2ClH and a molecular weight of 258.15 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
科学研究应用
N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metals.
Biology: Employed in biochemical assays and as a reagent in various biological studies.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in chemical manufacturing.
准备方法
Synthetic Routes and Reaction Conditions
N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride can be synthesized through a reaction involving 4,4’-bipyridine and 1,4-dibromobenzene . The reaction typically involves the use of stannous chloride as a reducing agent, followed by neutralization with bases like potassium carbonate (K2CO3) and extraction with ethyl acetate .
Industrial Production Methods
Industrial production methods for N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride are not widely documented. the synthesis process generally involves large-scale reactions under controlled conditions to ensure high purity and yield .
化学反应分析
Types of Reactions
N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced using reducing agents like stannous chloride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Stannous chloride (SnCl2) is commonly used as a reducing agent.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically results in the formation of reduced amine compounds .
作用机制
The mechanism of action of N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride involves its interaction with molecular targets and pathways. As a ligand, it can form complexes with metal ions, influencing various biochemical and chemical processes . The specific pathways and targets depend on the context of its application, such as in catalysis or therapeutic research .
相似化合物的比较
Similar Compounds
N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine: A similar compound with multiple pyridine groups, used in coordination chemistry.
1,4-Bis[bis(4-pyridinyl)amino]benzene: Another related compound with similar applications in forming metal complexes.
Uniqueness
N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride is unique due to its specific structure, which allows it to form stable complexes with metals and participate in a variety of chemical reactions. Its versatility in scientific research and potential therapeutic applications further distinguishes it from similar compounds .
属性
IUPAC Name |
4-N-pyridin-4-ylbenzene-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.2ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;;/h1-8H,12H2,(H,13,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPYJDAHAQQLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=CC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
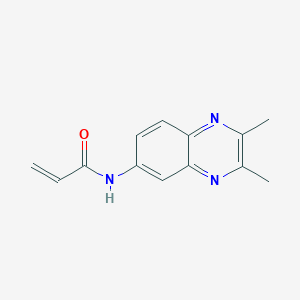
![2-(furan-2-amido)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B2552568.png)

![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2552574.png)

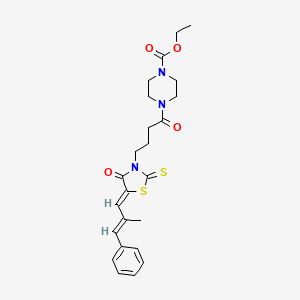
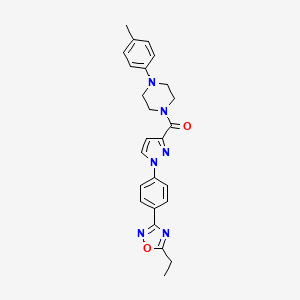
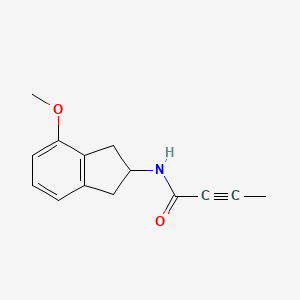
![3-[3-hydroxy-3-(oxan-4-yl)propyl]-1-phenylurea](/img/structure/B2552580.png)
![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2552581.png)
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2552583.png)
![4-methoxy-N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B2552584.png)
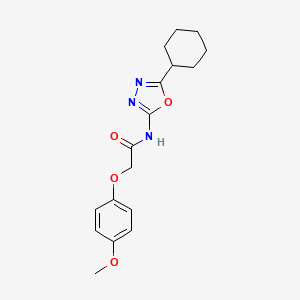
![tert-Butyl 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-5-carboxylate](/img/structure/B2552589.png)
